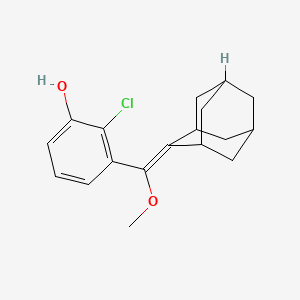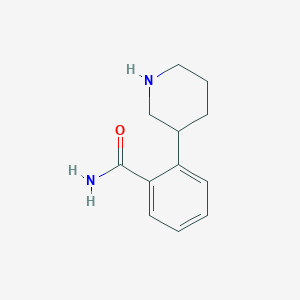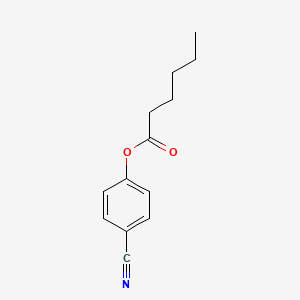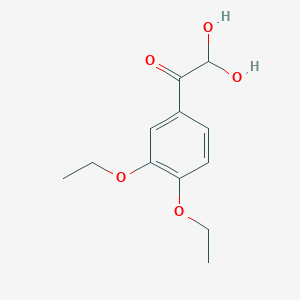
((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring substituted with a nitrophenoxy group and a phosphate ester, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor, often through an acid-catalyzed reaction.
Introduction of the Nitrophenoxy Group: This is achieved through a nucleophilic substitution reaction where a nitrophenol derivative reacts with the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phosphate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the phosphate ester under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: The primary product is an amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, ((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying cellular processes and enzyme functions.
Medicine
The compound’s unique properties are being explored for potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it valuable in creating polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism by which ((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the phosphate ester can mimic biological phosphate groups, allowing the compound to interact with enzymes and receptors involved in phosphorylation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Dapagliflozin Tetraacetate
- D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-(4-ethoxyphenyl)methyl)phenyl-, tetraacetate
Uniqueness
((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate stands out due to its combination of a nitrophenoxy group and a phosphate ester. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H16NO11P |
|---|---|
Poids moléculaire |
381.23 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16NO11P/c14-9-8(5-22-25(19,20)21)24-12(11(16)10(9)15)23-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16H,5H2,(H2,19,20,21)/t8-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
ULWWOIRVCLMNOB-RMPHRYRLSA-N |
SMILES isomérique |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
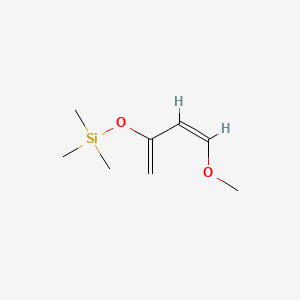
![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile](/img/structure/B12848737.png)



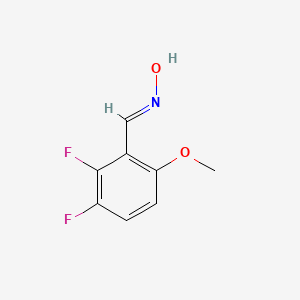
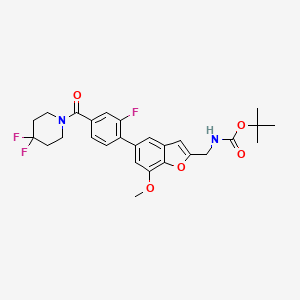
![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
